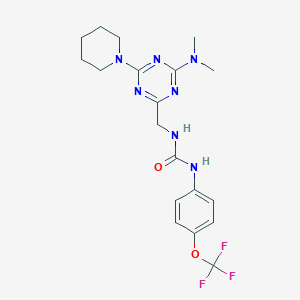

![molecular formula C16H17N3OS B2761741 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 546090-53-3](/img/structure/B2761741.png)

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

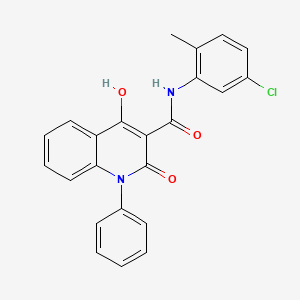

“N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide” is an organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a cyanoacetamide group. The tert-butylphenyl group suggests that it is a derivative of phenol .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of thiazoles and phenols. The presence of the cyanoacetamide group could introduce additional polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for example, might undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Antimicrobial Agents

Several studies have focused on the synthesis of novel compounds incorporating thiazole moieties, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, due to their promising antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting potential applications of related compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Evaluation

Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Shams et al. (2010) reported that most of the synthesized compounds exhibited high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines, demonstrating the potential of similar structures in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-diabetic Agents

The synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown significant antidiabetic potential. Nazir et al. (2018) synthesized compounds that were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Several molecules exhibited good to moderate inhibition potential, highlighting the utility of such compounds in the development of new antidiabetic agents (Nazir et al., 2018).

Organic Light Emitting Diodes (OLEDs)

Compounds containing the thiazolo[5,4-d]thiazole moiety have been explored for their potential applications in organic light-emitting diodes (OLEDs). Zhang et al. (2016) synthesized compounds that underwent a reversible type excited-state intramolecular proton transfer (ESIPT), which could be tuned for white-light luminescence, suggesting applications in the development of white OLEDs (Zhang et al., 2016).

Mécanisme D'action

Target of Action

Related compounds have been studied for their antimicrobial and antiproliferative activities .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit cell growth .

Biochemical Pathways

Related compounds have been found to inhibit cell growth, suggesting that they may interfere with cellular proliferation pathways .

Result of Action

Related compounds have been found to inhibit cell growth, suggesting that they may induce cell cycle arrest or apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISSQWUNYCOLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2761664.png)

![4-(dibutylsulfamoyl)-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2761669.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)

![1-methyl-[2,2'-bipyridin]-6(1H)-one](/img/structure/B2761675.png)